4-(1-Propenyl) Gemfibrozil

Description

Contextualization as a Gemfibrozil Derivative or Analogue

4-(1-Propenyl) Gemfibrozil is chemically recognized as a derivative and a known impurity of Gemfibrozil. wikipedia.orgprobes-drugs.orgdrugbank.com It is often referred to in pharmaceutical literature and by chemical suppliers as "Gemfibrozil Related Compound A" or "Gemfibrozil impurity E". wikipedia.orgprobes-drugs.orgdrugbank.comnih.goviarc.fr This relationship is evident in their chemical structures, with this compound featuring a propenyl group modification.

The compound's identity is well-defined by its unique Chemical Abstracts Service (CAS) number, 500904-61-0, which distinguishes it from Gemfibrozil and other related substances. nih.govnih.gov Its molecular formula is C18H26O3, and it has a molecular weight of approximately 290.40 g/mol . probes-drugs.orgnih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

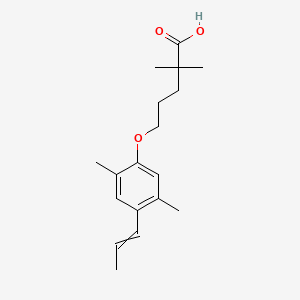

| Chemical Name | 5-[2,5-Dimethyl-4-(1-propen-1-yl)phenoxy]-2,2-dimethylpentanoic Acid | wikipedia.org |

| Synonyms | Gemfibrozil Related Compound A, Gemfibrozil Impurity E | wikipedia.orgprobes-drugs.orgdrugbank.comnih.goviarc.fr |

| CAS Number | 500904-61-0 | nih.govnih.gov |

| Molecular Formula | C18H26O3 | nih.gov |

| Molecular Weight | 290.41 g/mol | nih.gov |

Rationale for Academic Investigation of this compound

The primary driver for the investigation of this compound stems from its status as an impurity in the synthesis of Gemfibrozil. In pharmaceutical manufacturing, it is crucial to identify, quantify, and control impurities to ensure the safety and efficacy of the final drug product. Therefore, this compound is a subject of study in the context of analytical method development and validation for the quality control of commercial Gemfibrozil. wikipedia.orgnih.gov It is used as a reference standard to ensure that batches of Gemfibrozil meet the stringent purity requirements set by regulatory bodies. probes-drugs.orgnih.gov

While the parent compound, Gemfibrozil, is known to be an activator of peroxisome proliferator-activated receptor-alpha (PPARα), a key mechanism in its lipid-lowering effects, the specific biological activities of this compound are not extensively detailed in publicly available research. lktlabs.comsigmaaldrich.com Academic and industrial research into Gemfibrozil derivatives often aims to explore how structural modifications impact their pharmacological profile, such as their potency as PPAR agonists or their potential for other therapeutic applications. sigmaaldrich.comresearchgate.net For instance, various analogues of Gemfibrozil have been synthesized and evaluated to develop new compounds with improved hypolipidemic activity or other beneficial effects. sigmaaldrich.com However, the available information on this compound primarily centers on its role as a process-related impurity rather than a compound of interest for its own therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dimethyl-4-prop-1-enylphenoxy)-2,2-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-6-8-15-11-14(3)16(12-13(15)2)21-10-7-9-18(4,5)17(19)20/h6,8,11-12H,7,9-10H2,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBXHPOXWIJOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C=C(C(=C1)C)OCCCC(C)(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500904-61-0 | |

| Record name | 5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500904610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Preparation of 4-(1-Propenyl) Gemfibrozil

The preparation of this specific derivative involves targeted chemical modifications to introduce the propenyl group onto the aromatic ring of the Gemfibrozil scaffold.

The synthesis of Gemfibrozil commonly starts from 2,5-dimethylphenol (B165462) (p-xylenol), which is O-alkylated with a suitable 5-halovalerate derivative. mdpi.comgoogle.com Strategies to prepare the 4-(1-propenyl) derivative can be adapted from this general scheme.

One plausible approach involves the introduction of an allyl group onto the 2,5-dimethylphenol precursor prior to its etherification to form the Gemfibrozil backbone. This can be achieved through a Williamson ether synthesis to form 2,5-dimethylallylphenyl ether. Subsequent heating of this intermediate would induce a Claisen rearrangement, relocating the allyl group from the oxygen to the carbon at the sterically less hindered 4-position of the aromatic ring. The final step would be the isomerization of the allyl group to the thermodynamically more stable conjugated 1-propenyl group, which can be achieved under basic or acidic conditions or with a transition metal catalyst. The resulting 4-allyl-2,5-dimethylphenol can then be used as the starting phenol (B47542) in the standard Gemfibrozil synthesis.

A summary of potential derivatization strategies is presented in Table 1.

Table 1: Potential Derivatization Strategies from Gemfibrozil Precursors| Precursor | Reagent/Reaction Sequence | Intermediate Product | Target Moiety |

|---|---|---|---|

| 2,5-Dimethylphenol | 1. Allyl bromide, Base2. Claisen Rearrangement (Heat)3. Isomerization (Base/Catalyst) | 4-(1-Propenyl)-2,5-dimethylphenol | Propenyl |

| 4-Bromo-2,5-dimethylphenol | Propenylboronic acid, Pd catalyst (Suzuki Coupling) | 4-(1-Propenyl)-2,5-dimethylphenol | Propenyl |

Modern organic synthesis offers more direct and efficient methods for introducing propenyl groups onto aromatic rings. These novel pathways can offer higher yields and better control over stereochemistry compared to classical methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, are powerful tools for this purpose. A halogenated Gemfibrozil precursor, such as a derivative containing a bromine or iodine atom at the 4-position of the phenoxy ring, could be coupled with a propenylating agent. For instance, a Suzuki coupling with 1-propenylboronic acid or a Heck reaction with propylene (B89431) gas in the presence of a palladium catalyst could directly install the desired propenyl group.

Chemo-enzymatic methods also present an innovative approach. nih.gov While not specifically documented for Gemfibrozil, enzymatic processes are known to catalyze the formation of propenylbenzene derivatives. nih.gov A hypothetical pathway could involve the use of a lipase (B570770) in a non-aqueous medium to catalyze a reaction that ultimately leads to the propenyl substituent on the aromatic core. nih.gov

Impurity Profiling and Formation Pathways

This compound is recognized primarily as a process-related impurity that can arise during the synthesis of Gemfibrozil. usp.org Understanding its formation is key to controlling its levels in the final active pharmaceutical ingredient (API).

The formation of this compound as an impurity is likely linked to the raw materials and intermediates used in the manufacturing process. Some reported multi-step syntheses of Gemfibrozil may utilize intermediates such as allyl butyrate. mdpi.com The presence of an allyl functional group in the reaction mixture creates the potential for side reactions.

One plausible mechanism involves the unintended allylation of the 2,5-dimethylphenol starting material. If allyl-containing reagents or byproducts are present, they can react with the phenol at the 4-position under the synthesis conditions. This allylated intermediate can then undergo in-situ isomerization to the more stable 1-propenyl derivative, which then gets incorporated into the final Gemfibrozil structure through the subsequent O-alkylation step. The presence of other allyl-containing impurities, such as 5-(2-Allyl-3,6-dimethylphenoxy)-2,2-dimethylpentanoic acid, in Gemfibrozil batches further supports the hypothesis that allyl-related side reactions are a source of such impurities. synzeal.comcleanchemlab.com

Table 2: Plausible Impurity Formation Pathway

| Step | Reaction | Description |

|---|---|---|

| 1 | Unintended Side Reaction | 2,5-Dimethylphenol reacts with an allyl-containing species (reagent or byproduct). |

| 2 | Aromatic Substitution | An allyl group is attached to the 4-position of the phenol ring, forming 4-allyl-2,5-dimethylphenol. |

| 3 | Isomerization | The allyl intermediate isomerizes to the more stable 4-(1-propenyl)-2,5-dimethylphenol under reaction conditions (e.g., heat, catalysis). |

The formation of this compound via the degradation of Gemfibrozil is considered less likely. Studies on the degradation of Gemfibrozil, including biodegradation and advanced oxidation processes like photocatalysis, have identified various metabolites and by-products. nih.govresearchgate.netscielo.br These degradation pathways typically involve reactions such as hydroxylation, demethylation, and decarboxylation, which break down the molecule. nih.govdrugbank.com The formation of a new carbon-carbon bond on the aromatic ring to create a propenyl group is not a reported outcome of these degradation processes. Therefore, the presence of this compound is almost certainly attributable to its formation as a synthetic impurity rather than a degradant.

Spectroscopic and Chromatographic Characterization in Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is indispensable for determining the chemical structure of molecules. By interacting with electromagnetic radiation, compounds reveal unique fingerprints related to their atomic composition and bonding arrangements.

Mass spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns.

For Gemfibrozil, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed. LC-MS methods have been validated for the quantitative determination of Gemfibrozil in human plasma, often using single ion monitoring (SIM) mode for high sensitivity and specificity. nih.gov In one such method, Gemfibrozil was detected at an m/z of 251.51. nih.gov GC-MS is also a valuable tool, particularly for identifying and quantifying volatile impurities in the drug substance. mdpi.comresearchgate.net

For the derivative 4-(1-Propenyl) Gemfibrozil, the addition of a propenyl group (C₃H₄) to the aromatic ring of Gemfibrozil (C₁₅H₂₂O₃) results in a new molecular formula of C₁₈H₂₆O₃. lgcstandards.comadvatechgroup.com This structural change would lead to predictable differences in the mass spectrum.

Expected Mass Spectrometric Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ Ion (m/z) |

|---|---|---|---|

| Gemfibrozil | C₁₅H₂₂O₃ | 250.33 nih.gov | 251.16 |

The fragmentation pattern would also be expected to differ, with this compound likely showing characteristic losses of the propenyl group or fragments thereof, providing key structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are fundamental techniques in this regard.

The structure of Gemfibrozil has been confirmed using NMR, often in conjunction with MS for metabolite identification. acs.orgdrugbank.com ¹H NMR studies of Gemfibrozil show characteristic signals for the aromatic protons, the methyl groups on the aromatic ring, the gem-dimethyl group on the pentanoic acid chain, and the methylene protons of the ether linkage. nih.govresearchgate.net

The introduction of a 1-propenyl group at the 4-position of the phenoxy ring in this compound would introduce distinct new signals in the NMR spectrum.

Predicted ¹H NMR Spectral Features for this compound:

Vinylic Protons: New signals would appear in the olefinic region of the spectrum (typically 5-7 ppm) corresponding to the protons on the carbon-carbon double bond of the propenyl group.

Allylic Protons: The methyl group of the propenyl substituent would give rise to a new signal, likely a doublet, in the allylic region (typically 1.5-2.5 ppm).

Aromatic Protons: The substitution pattern on the aromatic ring changes from 1,2,4-trisubstituted to 1,2,4,5-tetrasubstituted. This would alter the chemical shifts and coupling patterns of the remaining aromatic protons, providing clear evidence of the new substituent's position.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about a molecule's functional groups and conjugated systems, respectively.

Infrared (IR) Spectroscopy: FTIR studies of Gemfibrozil consistently identify characteristic absorption bands. A strong peak corresponding to the carbonyl (C=O) stretching of the carboxylic acid group is typically observed around 1700 cm⁻¹. japsonline.comasiapharmaceutics.info The IR absorption spectrum is a definitive test for identity when compared to a reference standard. uspnf.com For this compound, the core IR spectrum would be similar to Gemfibrozil, but with the addition of new bands characteristic of the propenyl group, such as C=C stretching and =C-H bending vibrations.

UV-Vis Spectroscopy: UV-Vis spectroscopy is commonly used for the quantification of Gemfibrozil. The maximum absorbance (λmax) is often reported at approximately 276-280 nm, which is utilized for detection in HPLC methods. japsonline.comresearchgate.net Some methods also use a lower wavelength of around 222 nm for detection. derpharmachemica.com The introduction of the 1-propenyl group onto the aromatic ring extends the conjugated system, which would likely cause a bathochromic shift (a shift to a longer wavelength) in the λmax.

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating a compound from a mixture, allowing for its accurate quantification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of Gemfibrozil in pharmaceutical formulations and biological fluids. nih.govtaylorfrancis.comresearchgate.net The most common approach is reversed-phase (RP-HPLC).

Numerous RP-HPLC methods have been developed and validated. These methods typically employ a C18 stationary phase column and a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. researchgate.netderpharmachemica.com Detection is almost always performed using a UV detector set at the compound's λmax (e.g., 274 nm or 276 nm). japsonline.comwisdomlib.org The addition of the nonpolar propenyl group would increase the lipophilicity of this compound compared to the parent compound. In a reversed-phase system, this increased non-polarity would result in a stronger interaction with the stationary phase, leading to a longer retention time under identical chromatographic conditions.

Interactive Table: Examples of HPLC Methods for Gemfibrozil Analysis

Gas chromatography (GC) is another powerful separation technique, particularly suited for volatile or semi-volatile compounds. nih.gov GC methods, often coupled with mass spectrometry (GC-MS), have been developed for the analysis of Gemfibrozil and its metabolites, sometimes requiring a derivatization step to increase volatility. taylorfrancis.comimrpress.com More recent GC-MS/MS methods have been developed to be highly sensitive for detecting trace-level impurities in Gemfibrozil without derivatization of the main compound. mdpi.comresearchgate.net

A typical GC-MS/MS method for impurities uses a nonpolar column (e.g., 5% diphenyl, 95% dimethylpolysiloxane) with helium as the carrier gas and a thermal gradient program. mdpi.com For the analysis of this compound, its higher molecular weight and likely higher boiling point compared to Gemfibrozil would necessitate modifications to the GC method, such as adjusting the temperature program to ensure proper elution from the column.

Emerging Chromatographic and Microextraction Techniques

Detailed research findings and data tables concerning emerging chromatographic and microextraction techniques specifically applied to the analysis of this compound are not present in the available scientific literature. While numerous studies detail such techniques for the parent compound Gemfibrozil, the user's explicit instructions to focus solely on this compound preclude their inclusion in this article.

To fulfill the user's request, dedicated research on the spectroscopic and chromatographic characterization of this compound would be required. Such research would need to be published in peer-reviewed scientific journals to provide the necessary data for a thorough and accurate article on this specific chemical compound.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate the detailed article as outlined in the user's request.

"this compound," also identified as 5-[2,5-Dimethyl-4-(prop-1-enyl)phenoxy]-2,2-dimethylpentanoic acid, is a known derivative and impurity of Gemfibrozil. However, dedicated pharmacological and biological investigations focused solely on this specific compound are not present in the public domain literature. The existing body of research extensively covers the parent compound, Gemfibrozil, detailing its mechanisms of action and effects in preclinical and clinical settings.

Consequently, it is not possible to provide an accurate and scientifically supported article on “this compound” that adheres to the specific, detailed outline requested, which includes:

Pharmacological Investigations and Biological Activities in Preclinical Models

In Vivo Preclinical Models for Biological Evaluation

Without dedicated studies on "4-(1-Propenyl) Gemfibrozil," any attempt to populate these sections would require extrapolation from data on Gemfibrozil, which would violate the explicit instruction to focus solely on the specified compound. To maintain scientific accuracy and adhere strictly to the user's instructions, the requested article cannot be generated at this time. Further research and publication of data specifically on the pharmacological properties of "this compound" would be required to fulfill this request.

Assessment in Models of Neurological Disorders

Preclinical studies have demonstrated the neuroprotective potential of Gemfibrozil in various models of neurological disorders. nih.govnih.govresearchgate.net Experimental research, both in vitro and in vivo, suggests that Gemfibrozil may prevent or slow the progression of conditions such as cerebral ischemia, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.govnih.gov The underlying mechanisms for these neuroprotective effects are multifaceted.

One key mechanism involves the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPARα), a nuclear receptor that plays a significant role in regulating lipid metabolism and inflammation. nih.govnih.gov In a mouse model of Parkinson's disease, Gemfibrozil was found to protect dopaminergic neurons by increasing the expression of PPARα, which in turn stimulates the production of glial-derived neurotrophic factor (GDNF) in astrocytes. nih.govresearchgate.net

Furthermore, Gemfibrozil has been shown to reduce amyloid plaque pathology, decrease the activity of glial cells, and improve memory in animal models of Alzheimer's disease. nih.govresearchgate.net It also exhibits anti-inflammatory properties by inhibiting the activation of pro-inflammatory signaling pathways in the brain. nih.govresearchgate.net Studies have also indicated that Gemfibrozil can increase the expression of myelin genes, suggesting a potential role in treating demyelinating disorders like multiple sclerosis. nih.gov

Studies on Lipoprotein Metabolism Dynamics (e.g., TG secretion, LPL activity)

Gemfibrozil is well-established as a potent lipid-regulating agent. nih.govnih.gov Its primary effects are to decrease plasma triglycerides (TG) and increase high-density lipoprotein (HDL) levels. nih.govnih.gov The mechanism of action involves the activation of PPARα, which leads to several changes in lipoprotein metabolism. drugbank.commdpi.com

By activating PPARα, Gemfibrozil increases the synthesis of lipoprotein lipase (B570770) (LPL), an enzyme that breaks down triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. drugbank.com This leads to a reduction in plasma triglyceride levels. drugbank.com Additionally, Gemfibrozil inhibits the hepatic production of VLDL and can decrease the hepatic uptake of free fatty acids, further contributing to lower triglyceride levels. mdpi.comhres.ca

In terms of HDL metabolism, Gemfibrozil has been shown to increase the synthesis rates of apolipoprotein AI (apo-AI) and apolipoprotein AII (apo-AII), which are the major protein components of HDL. nih.govnih.govjci.org This leads to an increase in plasma HDL cholesterol levels. nih.govnih.gov Studies have shown a significant increase in postheparin extra-hepatic lipoprotein lipase activity after Gemfibrozil treatment. nih.govjci.org

The table below summarizes the effects of Gemfibrozil on key parameters of lipoprotein metabolism based on preclinical and clinical studies.

| Parameter | Effect of Gemfibrozil | Reference |

| Plasma Triglycerides | Decrease | nih.govnih.gov |

| HDL Cholesterol | Increase | nih.govnih.gov |

| Apolipoprotein AI Synthesis | Increase | nih.govnih.govjci.org |

| Apolipoprotein AII Synthesis | Increase | nih.govnih.govjci.org |

| Lipoprotein Lipase (LPL) Activity | Increase | drugbank.com |

| VLDL Production | Decrease | mdpi.comhres.ca |

Investigation of Pharmacodynamic Endpoints in Animal Models

The pharmacodynamic effects of Gemfibrozil have been extensively studied in various animal models, primarily in rats. These studies have consistently demonstrated its potent hypotriglyceridemic activity. hres.ca In normal rats, Gemfibrozil was found to be significantly more active than clofibrate in reducing triglycerides. hres.ca In hyperlipidemic rat models, oral administration of Gemfibrozil led to a substantial reduction in triglyceride levels. hres.ca

Animal studies also suggest that Gemfibrozil may accelerate the turnover and removal of cholesterol from the liver and increase its excretion in the feces. hres.ca While Gemfibrozil effectively lowers triglycerides, its effect on total plasma cholesterol in these models can be variable, sometimes showing no change due to a concurrent increase in the HDL fraction. hres.ca

The table below presents a summary of the key pharmacodynamic findings for Gemfibrozil in animal models.

| Animal Model | Key Pharmacodynamic Finding | Reference |

| Normal Rats | Potent triglyceride-lowering effect | hres.ca |

| Hyperlipidemic Rats | Significant reduction in triglyceride levels | hres.ca |

| General Animal Studies | Increased cholesterol turnover and fecal excretion | hres.ca |

Structure Activity Relationship Sar Studies of 4 1 Propenyl Gemfibrozil and Analogues

Impact of Propenyl Moiety on Biological Activity

Although direct studies on a 4-(1-propenyl) moiety are scarce, research on other analogues where the methyl groups on the phenyl ring of gemfibrozil are removed and various scaffolds are introduced at the para position (4-position) can provide inferential understanding. For instance, the introduction of scaffolds like α-asarone, trans-stilbene, and chalcone at this position has been explored to develop new PPARα agonists. nih.gov The biological activity of such analogues is influenced by the size, lipophilicity, and electronic properties of the substituent at the 4-position. These modifications can affect how the molecule binds to the ligand-binding pocket of PPARα, thereby influencing its activation.

The general structure of fibrates, including gemfibrozil, consists of a carboxylic acid head, a spacer, and a hydrophobic aromatic tail. Modifications to the aromatic tail, such as the introduction of a propenyl group, would alter the hydrophobic interactions within the receptor's binding site. The planarity and conformational flexibility of the propenyl group could lead to different binding orientations compared to the methyl groups in gemfibrozil, potentially impacting the agonistic activity.

Comparative Analysis with Gemfibrozil and Other Fibrates

Gemfibrozil is a well-established fibrate used in the treatment of hyperlipidemia. drugbank.com Its mechanism of action primarily involves the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. japsonline.com The activation of PPARα by gemfibrozil leads to increased synthesis of lipoprotein lipase (B570770), which in turn enhances the clearance of triglycerides. psu.edu

In comparison to other fibrates like fenofibrate, gemfibrozil is considered a partial agonist of PPARα. researchgate.net Studies have shown that while both fenofibrate and gemfibrozil decrease triglycerides and increase HDL cholesterol, only fenofibrate significantly increases plasma apolipoprotein A-I (apoA-I). researchgate.net This difference in activity is attributed to a differential recruitment of coactivators to the PPARα promoter region. researchgate.net

The introduction of a 4-(1-propenyl) group or other substituents at the 4-position of the phenoxy ring would create a novel analogue whose activity would need to be compared against gemfibrozil and other fibrates. The key parameters for comparison would include its binding affinity for PPARα, its ability to activate the receptor, and its downstream effects on lipid metabolism markers. For example, a study on gemfibrozil analogues with α-asarone, trans-stilbene, and chalcone moieties at the para position identified four compounds with good activation of the PPARα receptor. nih.gov

| Compound | PPARα Activation | Key Structural Feature |

| Gemfibrozil | Partial Agonist | Two methyl groups on the phenoxy ring |

| Fenofibrate | Full Agonist | Isopropyl and p-chlorophenyl groups |

| 4-substituted Analogues | Varies (some show good activation) | Various scaffolds (e.g., α-asarone, trans-stilbene) at the 4-position of the phenoxy ring nih.gov |

Ligand Binding and Receptor Activation Specificity

The ligand-binding domain (LBD) of PPARα is relatively large and can accommodate a variety of ligands. scbt.com The binding of a ligand induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent activation of target gene transcription. researchgate.net The specificity of ligand binding is determined by the interactions between the ligand and the amino acid residues lining the binding pocket.

For gemfibrozil, its carboxylic acid group forms important hydrogen bonds with residues in the LBD, while the aromatic portion engages in hydrophobic interactions. The affinity of gemfibrozil for PPARα is considered to be in the low micromolar range. scbt.com

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are powerful tools for understanding the SAR of gemfibrozil analogues. These methods allow for the visualization of how different ligands bind to the PPARα LBD and can predict their binding affinities and potential for receptor activation.

Metabolism and Biotransformation in Preclinical Systems

Hepatic Metabolism Pathways

There is no information available in the scientific literature regarding the specific hepatic metabolism pathways of 4-(1-Propenyl) Gemfibrozil.

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)

No studies on the in vitro metabolic stability of this compound using liver microsomes or other in vitro systems have been published.

Metabolite Identification and Profiling in Animal Models

There are no published studies that have identified or profiled the metabolites of this compound in any animal models.

Role of Drug-Metabolizing Enzymes and Transporters

The specific drug-metabolizing enzymes (such as cytochrome P450 isoenzymes) and transporters involved in the metabolism and disposition of this compound have not been investigated or reported in the scientific literature.

Analytical Method Validation for Research Applications

Linearity and Calibration Range Determination

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

For an impurity like 4-(1-Propenyl) Gemfibrozil, the linearity of the method is typically assessed by preparing a series of standard solutions at different concentrations. For example, a study on Gemfibrozil analysis demonstrated linearity over a concentration range of 4-20 µg/ml. rjptonline.org Another study for a gemfibrozil impurity established a linear range from 30% to 150% of the specification level. mdpi.comresearchgate.net The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. The acceptance criteria for linearity usually include a high correlation coefficient (r²) value, typically ≥ 0.99, and a y-intercept that is close to zero. pharmaffiliates.com

Table 1: Illustrative Linearity Data for an Analytical Method

| Concentration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|---|

| Level 1 | 5.0 | 12540 |

| Level 2 | 10.0 | 25120 |

| Level 3 | 15.0 | 37650 |

| Level 4 | 20.0 | 50200 |

| Level 5 | 25.0 | 62850 |

| Regression Analysis | ||

| Correlation Coefficient (r²) | 0.9998 | |

| Slope | 2510 |

| Y-Intercept | 35 | |

This table is for illustrative purposes and does not represent actual data for this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These parameters are crucial for impurity analysis as they define the sensitivity of the method. LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For instance, a high-performance thin-layer chromatography (HPTLC) method for Gemfibrozil reported an LOD of 176.40 ng/spot and an LOQ of 534.54 ng/spot. rjpbcs.com A highly sensitive GC-MS/MS method developed to quantify a genotoxic impurity in Gemfibrozil achieved an LOD of 0.005 ppm and an LOQ of 0.01 ppm. mdpi.comresearchgate.net

Table 2: Example LOD and LOQ Values for Impurity Analysis

| Parameter | Determination Method | Typical Value |

|---|---|---|

| LOD | Signal-to-Noise (S/N) Ratio | 0.05 µg/mL |

| LOQ | Signal-to-Noise (S/N) Ratio | 0.15 µg/mL |

This table contains example data and is not specific to this compound.

Precision and Accuracy Assessments

Precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility. The precision is typically expressed as the relative standard deviation (%RSD) of a series of measurements. For Gemfibrozil analysis, intra-day precision has been reported with %RSD values between 0.26-0.53% and inter-day precision with %RSD values of 0.20–0.44%. rjpbcs.com

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard (in this case, this compound) is spiked into a sample matrix. The percentage of the analyte that is recovered by the assay is then calculated. For methods analyzing Gemfibrozil, recovery has been reported in the range of 98.60-100.50%. rjptonline.org Another study showed accuracy between 99.71% and 100.09%. rjpbcs.com

Table 3: Illustrative Precision and Accuracy Data

| Parameter | Concentration Level | %RSD (Precision) | % Recovery (Accuracy) |

|---|---|---|---|

| Repeatability (Intra-day) | Low (LOQ) | < 5.0% | 95.0 - 105.0% |

| Medium | < 2.0% | 98.0 - 102.0% | |

| High | < 2.0% | 98.0 - 102.0% |

| Intermediate Precision (Inter-day) | Medium | < 3.0% | 97.0 - 103.0% |

This table illustrates typical acceptance criteria and does not represent specific experimental results for this compound.

Robustness and System Suitability

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. The method's robustness is assessed by observing the impact of these changes on parameters like peak resolution, retention time, and analyte quantification. researchgate.net

System Suitability Testing (SST) is an integral part of many analytical procedures. It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. SST parameters are established to ensure the validity of the analytical procedure. amelica.org For chromatographic methods, typical SST parameters include theoretical plates, tailing factor, resolution, and the precision of replicate injections of a standard solution (%RSD). These parameters must meet predefined criteria before any sample analysis can commence, ensuring the system is performing adequately on the day of analysis.

Q & A

Q. How can researchers synthesize and structurally characterize 4-(1-Propenyl) Gemfibrozil?

To synthesize this compound, a derivative of gemfibrozil, researchers typically employ nucleophilic substitution or propenylation reactions under controlled conditions. Structural verification requires nuclear magnetic resonance (NMR) spectroscopy , specifically inverse heteronuclear correlation experiments (e.g., HMBC, HSQC) to confirm the propenyl group's position and stereochemistry . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) are essential for validating molecular weight and functional groups. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, calibrated using validated methods to ensure accuracy .

Q. What experimental designs are suitable for assessing the metabolic stability of this compound in vitro?

Metabolic stability studies should use hepatic microsomal incubations (human or animal-derived) with co-factors (NADPH) to simulate Phase I metabolism. Sampling at timed intervals (0–120 minutes) followed by LC-MS/MS analysis quantifies parent compound depletion. Incorporate control groups (e.g., heat-inactivated microsomes) to distinguish enzymatic vs. non-enzymatic degradation. A physiologically based pharmacokinetic (PBPK) model, as demonstrated for gemfibrozil and its glucuronide metabolite, can predict hepatic clearance and drug-drug interaction potential .

Q. How can researchers optimize analytical methods for quantifying this compound in biological matrices?

Develop a validated LC-MS/MS protocol with deuterated internal standards (e.g., gemfibrozil-d6) to correct for matrix effects. Calibration curves should span expected concentrations (1–1000 ng/mL), with quality controls at low, medium, and high ranges. For plasma samples, liquid-liquid extraction using tert-butyl methyl ether improves recovery of hydrophobic compounds. Ensure linearity (R² > 0.995) and precision (CV < 15%) across replicates. Avoid forcing regression models through the origin unless intercept uncertainty is statistically insignificant .

Advanced Research Questions

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in wastewater, and how are their efficiencies quantified?

Photocatalytic degradation using TiO₂-carbon dot composites achieves >90% removal under UV light (254 nm) by generating hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻) . Optimize parameters:

- pH 6–9 : Minimal impact on degradation but reduces bromate formation.

- Catalyst loading : 50–100 mg/L for maximal surface area.

- Reaction kinetics : Monitor via pseudo-first-order rate constants (k₁) derived from LC-UV decay curves.

For recalcitrant intermediates, electro-activated peroxymonosulfate (PMS) systems with Co/N-doped graphene catalysts achieve >95% mineralization via non-radical electron-transfer pathways . Quantify degradation products (e.g., catechol, salicylic acid) using GC-MS or high-resolution orbitrap MS .

Q. How do environmental matrices (e.g., wastewater effluent) influence the degradation kinetics of this compound?

Degradation rates vary due to matrix-specific scavengers (e.g., dissolved organic matter, chloride ions). In wastewater effluent, competing radical reactions reduce efficiency by 30–50% compared to deionized water. Use quenching agents (sodium thiosulfate) to isolate contributions from specific radicals (•OH, SO₄•⁻). For kinetic modeling, employ the modified Chick-Watson equation to account for transient radical concentrations and matrix effects .

Q. What mechanisms underlie the hepatotoxicity of this compound in aquatic organisms?

In zebrafish embryos, sublethal exposure (1–10 mg/L) induces oxidative stress via glutathione depletion and lipid peroxidation, confirmed by elevated malondialdehyde (MDA) levels . Transcriptomic analysis reveals downregulation of cyp1a and gstp1, impairing detoxification pathways. Chronic exposure in mussels triggers physiological stress biomarkers (e.g., glutathione S-transferase activity) within 24 hours, with DNA damage quantified via comet assays .

Q. How can data contradictions in clinical vs. preclinical studies of this compound be resolved?

Discrepancies in HDL-C modulation (e.g., clinical trials showing 6% increase vs. preclinical models showing no effect) may arise from species-specific PPAR-α activation. Apply multivariate Cox regression to isolate confounding variables (e.g., baseline lipid profiles, comorbidities). Meta-analyses of trials like the Helsinki Heart Study and VA-HIT can identify dose-response relationships obscured by inter-study heterogeneity .

Q. What strategies improve the flowability and stability of this compound in solid dosage formulations?

Use Quality by Design (QbD) principles:

- Excipient selection : Microcrystalline cellulose (MCC, 100–200 µm particle size) enhances flowability; colloidal silicone dioxide (0.5–1% w/w) reduces cohesion .

- Roll compaction : Optimize roll pressure (50–100 kN) and gap width (2–4 mm) to produce granules with Carr Index < 20% .

- Stability testing : Conduct accelerated aging (40°C/75% RH) to monitor disintegration time prolongation caused by hydrophobic aggregation.

Methodological Considerations

- Contradiction Analysis : Use Bland-Altman plots to compare ultracentrifugation vs. Friedewald formula for LDL-C estimation in lipid-modulation studies .

- Toxicology : Prioritize OECD guidelines for ecotoxicity assays to ensure reproducibility across labs .

- Data Validation : Cross-validate NMR and X-ray crystallography for absolute configuration determination of synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.